molecular formula C10H13NO B13253869 2-Butylpyridine-4-carbaldehyde

2-Butylpyridine-4-carbaldehyde

Cat. No.: B13253869
M. Wt: 163.22 g/mol
InChI Key: CWDKFHMAKBLTTJ-UHFFFAOYSA-N
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Description

2-Butylpyridine-4-carbaldehyde is an organic compound belonging to the class of pyridinecarboxaldehydes It features a butyl group attached to the second position of the pyridine ring and an aldehyde group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylpyridine-4-carbaldehyde typically involves the functionalization of pyridine derivatives. One common method is the alkylation of pyridine with butyl halides, followed by formylation at the fourth position. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the alkylation process. The formylation step can be achieved using reagents like Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium or nickel may be employed to enhance the reaction efficiency. The use of advanced purification techniques like distillation and chromatography ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Butylpyridine-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the butyl group can be replaced by other functional groups using reagents like halogens or nitrating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for bromination.

Major Products:

    Oxidation: 2-Butylpyridine-4-carboxylic acid.

    Reduction: 2-Butylpyridine-4-methanol.

    Substitution: 2-Butyl-4-bromopyridine.

Scientific Research Applications

2-Butylpyridine-4-carbaldehyde has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and coordination compounds.

    Biology: It serves as a ligand in the study of enzyme-substrate interactions and protein-ligand binding studies.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is utilized in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-Butylpyridine-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The pyridine ring can participate in π-π stacking interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

    Pyridine-2-carbaldehyde:

    Pyridine-3-carbaldehyde:

    Pyridine-4-carbaldehyde: Also called 4-formylpyridine, it has a formyl group at the fourth position of the pyridine ring.

Uniqueness: 2-Butylpyridine-4-carbaldehyde is unique due to the presence of the butyl group, which imparts distinct steric and electronic properties. This modification can influence the compound’s reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

2-butylpyridine-4-carbaldehyde

InChI

InChI=1S/C10H13NO/c1-2-3-4-10-7-9(8-12)5-6-11-10/h5-8H,2-4H2,1H3

InChI Key

CWDKFHMAKBLTTJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=NC=CC(=C1)C=O

Origin of Product

United States

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